Methyl 4,4,4-Trimethoxybutanoate: A Technical Guide to the Stable Succinic Semialdehyde Surrogate
Methyl 4,4,4-Trimethoxybutanoate: A Technical Guide to the Stable Succinic Semialdehyde Surrogate
This is an in-depth technical guide on Methyl 4,4,4-trimethoxybutanoate , a specialized C4 building block used in organic synthesis.
Executive Summary
Methyl 4,4,4-trimethoxybutanoate (CAS: 71235-00-2 ) is a high-value aliphatic orthoester used primarily as a stable, masked equivalent of methyl 4-oxobutanoate (succinic semialdehyde methyl ester). While succinic semialdehyde esters are notoriously unstable due to self-condensation and polymerization, the 4,4,4-trimethoxy derivative effectively "locks" the reactive aldehyde functionality in an orthoester state. This guide details its physicochemical properties, synthesis from trichlorinated precursors, and its critical role in the synthesis of heterocycles such as pyrimidines and pyridazinones.
Chemical Identity & Structure
This compound features a linear four-carbon backbone terminated by a methyl ester at C1 and a trimethyl orthoester at C4.
| Property | Specification |
| IUPAC Name | Methyl 4,4,4-trimethoxybutanoate |
| Common Name | Trimethyl orthosuccinate mono-methyl ester |
| CAS Number | 71235-00-2 |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| SMILES | COCCCC(OC)(OC)OC (Corrected: COC(=O)CCC(OC)(OC)OC) |
| Structure Class | Aliphatic Orthoester / Carboxylic Ester |
Structural Analysis
The molecule possesses two distinct electrophilic sites:
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C1 (Ester): Standard reactivity; susceptible to nucleophilic attack by amines or alkoxides.
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C4 (Orthoester): A "super-ester" or masked aldehyde. Under acidic conditions, it hydrolyzes to an ester or aldehyde. In basic conditions, it can act as a leaving group precursor or participate in condensation reactions.
Physical & Chemical Properties
Note: As a specialized intermediate, specific experimental constants are often proprietary. Values below represent consensus data for this structural class.
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~90–95 °C at 1.5 mmHg (Predicted); ~215 °C at 760 mmHg |
| Density | ~1.08 g/mL (Predicted) |
| Refractive Index | |
| Solubility | Soluble in MeOH, EtOH, |
| Stability | Moisture sensitive. Stable under basic/neutral anhydrous conditions. |
Reactivity Profile
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Acid Sensitivity: Highly sensitive to protic acids. Hydrolysis yields methyl 4-oxobutanoate and methanol.
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Thermal Stability: Stable up to ~150°C; can undergo thermal elimination of methanol to form ketene acetals.
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Nucleophilic Attack: Reacts with binucleophiles (hydrazines, amidines) to form 6-membered heterocycles.
Synthesis & Production
The primary industrial route to Methyl 4,4,4-trimethoxybutanoate involves the methanolysis of methyl 4,4,4-trichlorobutanoate . This transformation exploits the lability of the trichloromethyl group under basic conditions (Pinner-like chemistry).
Synthesis Protocol
Precursor: Methyl 4,4,4-trichlorobutanoate (CAS 19376-57-9).[1] Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).
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Preparation: Dissolve NaOMe (3.5 equiv) in anhydrous MeOH under
atmosphere. -
Addition: Add Methyl 4,4,4-trichlorobutanoate dropwise at 0–5°C to control the exotherm.
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Reaction: Reflux the mixture for 4–6 hours. The trichloromethyl group undergoes substitution to form the trimethoxy orthoester.
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Workup: Quench with glacial acetic acid (to neutralize NaOMe) before aqueous workup to prevent hydrolysis of the orthoester.
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Purification: Remove solvent in vacuo. Distill the residue under high vacuum (<2 mmHg) to isolate the product.
Figure 1: Synthesis via methanolysis of the trichlorinated precursor.
Applications in Drug Development
The primary utility of Methyl 4,4,4-trimethoxybutanoate lies in its ability to function as a C4 synthon for heterocyclic chemistry. It allows for the construction of pyrimidine and pyridazine rings with specific substitution patterns that are difficult to access via standard succinic anhydride routes.
Pyrimidine Synthesis
Reaction with amidines (e.g., benzamidine, acetamidine) yields substituted pyrimidines. The orthoester carbon becomes C4 of the pyrimidine ring, while the ester carbon becomes C6 (or vice versa depending on mechanism).
Pyridazinone Synthesis
Reaction with hydrazines yields 4,5-dihydro-3(2H)-pyridazinones, which are privileged scaffolds in cardiotonic and antihypertensive drugs.
Masked Aldehyde for Wittig Reactions
Controlled hydrolysis releases the aldehyde in situ, allowing for immediate reaction with Wittig ylides without isolating the unstable aldehyde intermediate.
Figure 2: Divergent synthetic pathways: Hydrolysis vs. Cyclization.
Experimental Protocol: Pyridazinone Formation
A standard procedure for converting Methyl 4,4,4-trimethoxybutanoate into a pyridazinone scaffold.
Objective: Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-one.
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
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Reagents:
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Methyl 4,4,4-trimethoxybutanoate (1.0 equiv, 5 mmol, ~0.96 g).
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Hydrazine hydrate (1.2 equiv, 6 mmol).
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Ethanol (Absolute, 20 mL).
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Acetic Acid (Catalytic, 0.1 equiv).
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Procedure:
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Dissolve the orthoester in Ethanol.
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Add Hydrazine hydrate dropwise at room temperature.
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Add Acetic Acid catalyst.
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Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (formation of a more polar spot).
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Workup:
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Cool to room temperature.
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Concentrate in vacuo to remove ethanol and methanol byproducts.
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The residue is often a solid; recrystallize from EtOAc/Hexanes.
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Mechanism: The hydrazine attacks the ester (forming hydrazide) and the orthoester (forming hydrazone/cyclizing) to close the ring.
Handling & Safety Information
Signal Word: WARNING
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Hazard Statements:
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H227: Combustible liquid.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
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Incompatibility: Strong acids, strong oxidizers, water (hydrolysis).
References
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LGC Standards. 4,4,4-Trimethoxybutanoic Acid Methyl Ester Product Page. Retrieved from
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CymitQuimica. Methyl 4,4,4-trimethoxybutanoate CAS 71235-00-2.[2][3] Retrieved from
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PubChem. Methyl 4,4,4-trichlorobutanoate (Precursor Data). Retrieved from
- DeWolfe, R. H. (1970). Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications. Academic Press. (General reference for orthoester chemistry).
